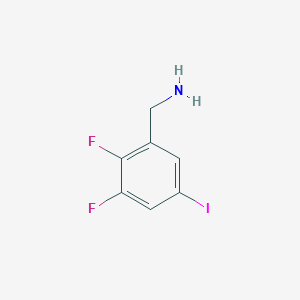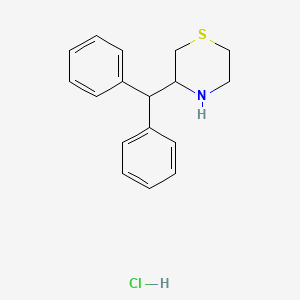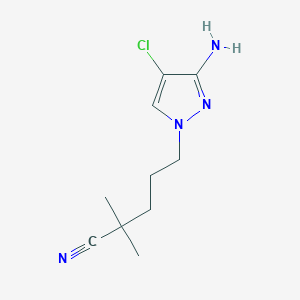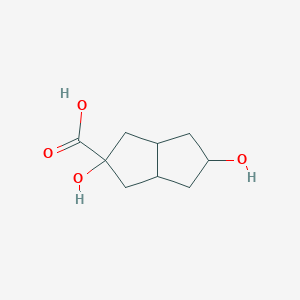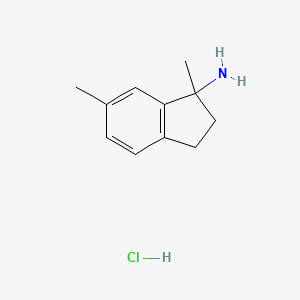
Lithium(1+) 2-(pyrimidin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(pyrimidin-4-yl)propanoate is an organic compound that features a lithium ion paired with a 2-(pyrimidin-4-yl)propanoate anion. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 2-(pyrimidin-4-yl)propanoate typically involves the reaction of lithium hydroxide or lithium carbonate with 2-(pyrimidin-4-yl)propanoic acid. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion and high yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pH, and concentration is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) 2-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium(1+) 2-(pyrimidin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter activity, impact cytoskeletal dynamics, and regulate gene expression. These effects contribute to its potential therapeutic benefits, including mood stabilization and neuroprotection .
Comparison with Similar Compounds
- Lithium 2-(pyridin-4-yl)propanoate
- Lithium 3-(pyridin-4-yl)propanoate
- Lithium 2-(pyrimidin-2-yl)propanoate
Comparison: Lithium(1+) 2-(pyrimidin-4-yl)propanoate is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H7LiN2O2 |
|---|---|
Molecular Weight |
158.1 g/mol |
IUPAC Name |
lithium;2-pyrimidin-4-ylpropanoate |
InChI |
InChI=1S/C7H8N2O2.Li/c1-5(7(10)11)6-2-3-8-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
JDRYHRUXNNCIQA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C1=NC=NC=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


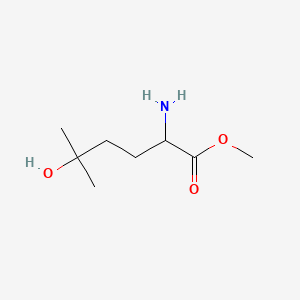
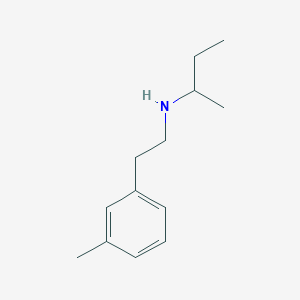
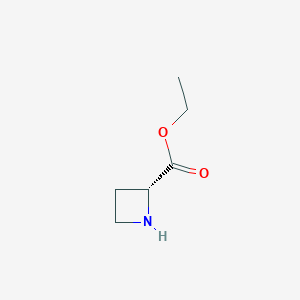
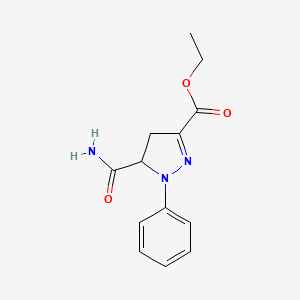
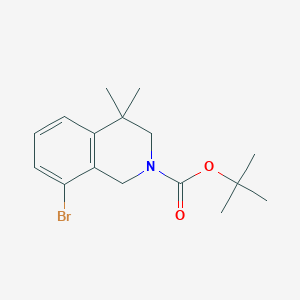
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)

